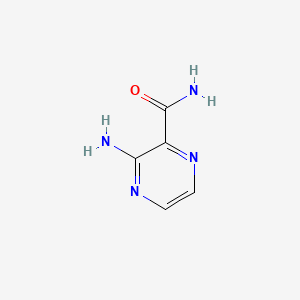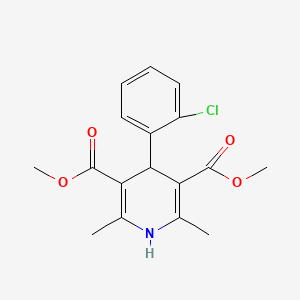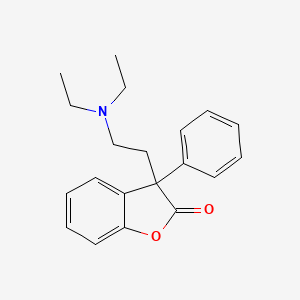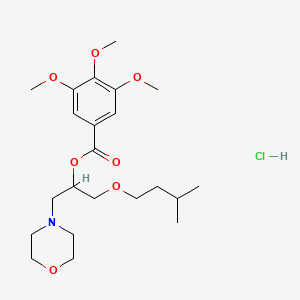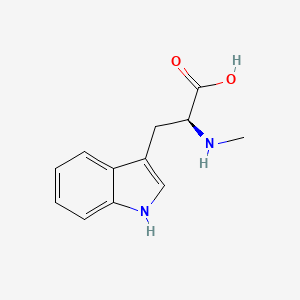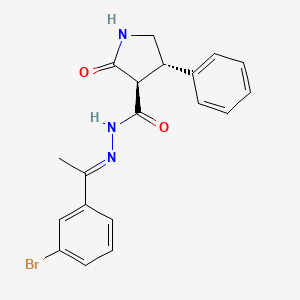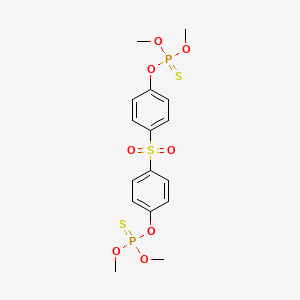
Acifluorfen-sodium
Descripción general
Descripción
Acifluorfen-sodium is an organic compound used as an herbicide . It is used to control annual broad-leaved weeds . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems .
Synthesis Analysis
The preparation of acifluorfen first described in the Rohm & Haas patent includes as its final steps an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate is then hydrolysed using hydrobromic acid in acetic acid as solvent .Molecular Structure Analysis
The molecular formula of this compound is C14H6ClF3NNaO5 . This compound belongs to the class of organic compounds known as diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 255-257°F (124-125°C) . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems .Aplicaciones Científicas De Investigación
Manejo de malezas en el cultivo del cacahuete
Acifluorfen-sodium, cuando se utiliza en combinación con clodinafop-propargyl, ha demostrado una eficacia significativa en el manejo de poblaciones de malezas en campos de cacahuete (Arachis hypogaea). Las investigaciones indican que esta combinación puede conducir a un mayor rendimiento de vainas y tallos al reducir la densidad de las malezas y aumentar la eficiencia del control de malezas .
Herbicida de postemergencia en cultivos de secano
La aplicación de this compound como herbicida de postemergencia es particularmente beneficiosa para los cultivos de secano como el cacahuete. Asegura un ambiente libre de malezas durante las etapas críticas de la competencia cultivo-maleza, lo cual es crucial para el crecimiento y el rendimiento del cultivo .
No fitotóxico para cultivos sucesivos
Los experimentos de campo han demostrado que this compound no es fitotóxico para el cacahuete, así como para los cultivos sucesivos como el mijo perla. Esto lo convierte en una opción segura para la rotación de cultivos y las prácticas de agricultura sostenible .
Control de malezas de hoja ancha
This compound es eficaz contra una gama de malezas de hoja ancha. Se ha encontrado que controla la hierba cardillo, la gloria de la mañana de hoja entera y otras malezas de hoja ancha en varias etapas de crecimiento, lo que lo convierte en una herramienta versátil para el manejo de malezas .
Influencia del tiempo de aplicación
Los estudios han demostrado que el tiempo de aplicación puede influir en la eficacia de this compound. Las aplicaciones realizadas durante las horas más oscuras (por ejemplo, 2100 h) han sido más efectivas que las realizadas al amanecer o al mediodía para ciertas especies de malezas .
Efectos sinérgicos con otros herbicidas
This compound se puede utilizar en mezclas en tanque o aplicaciones secuenciales con otros herbicidas como bentazon, fluazifop-butil y sethoxydim. Este enfoque combinado puede mejorar el control de malezas en cultivos como la soja .
Impacto en la persistencia y resistencia de las malezas
El uso de this compound en tratamientos herbicidas se ha asociado con un menor índice de persistencia de malezas y un mayor índice de eficiencia de los herbicidas. Esto sugiere que puede desempeñar un papel en el manejo de la resistencia a los herbicidas en las poblaciones de malezas .
Beneficios económicos y mejora del rendimiento
El uso estratégico de this compound en las prácticas de manejo de malezas se ha relacionado con mejoras en los retornos económicos y beneficios en el rendimiento. Al controlar eficazmente las malezas, contribuye a la rentabilidad general de la producción agrícola .
Mecanismo De Acción
Target of Action
Acifluorfen-sodium primarily targets the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis in plants .
Mode of Action
this compound acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the synthesis of chlorophyll, thereby affecting the plant’s ability to carry out photosynthesis . The disruption of this vital process leads to the death of the plant, making this compound an effective herbicide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chlorophyll biosynthesis pathway . By inhibiting protoporphyrinogen oxidase, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the production of chlorophyll . This disruption leads to a downstream effect of preventing photosynthesis, a vital process for plant growth and survival .
Pharmacokinetics
It is known to be highly soluble in water , which can influence its distribution and elimination. Its solubility suggests that it could be readily absorbed and distributed in the environment .
Result of Action
The primary result of this compound’s action is the death of the plant due to the disruption of photosynthesis . By inhibiting chlorophyll synthesis, the plant is unable to produce the energy it needs to grow and survive . This makes this compound effective against a broad range of weeds .
Action Environment
The action of this compound can be influenced by environmental factors. It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems . These properties suggest that the environment can significantly influence the action, efficacy, and stability of this compound .
Safety and Hazards
Acifluorfen-sodium is moderately toxic to birds, honeybees, and most aquatic organisms . It is a recognized irritant . It is moderately persistent in soil systems and can be very persistent in aquatic systems . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acifluorfen-sodium involves the conversion of Acifluorfen to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "Acifluorfen", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Acifluorfen in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the solution to remove any impurities", "Acidify the filtrate with hydrochloric acid", "Extract the acidified solution with an organic solvent", "Dry the organic layer over anhydrous sodium sulphate", "Evaporate the solvent under reduced pressure to obtain Acifluorfen-sodium as a white solid" ] } | |
| 62476-59-9 | |
Fórmula molecular |
C14H7ClF3NNaO5 |
Peso molecular |
384.64 g/mol |
Nombre IUPAC |
sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
InChI |
InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21); |
Clave InChI |
QXAZDGYEGDUJIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O.[Na] |
Apariencia |
Solid powder |
Punto de ebullición |
100 °C /47% WATER SOLUTION/ |
Color/Form |
Dry form is light yellow White powder Yellow; as aqueous solution yellow to brown Dark liquid (40% active ingredient) |
Densidad |
1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/ |
melting_point |
124-125 °C |
| 62476-59-9 | |
Descripción física |
Acifluorfen sodium salt is a white powder. Melting point 255- 257°F (124-125°C). Irritates skin and eyes. Used as a herbicide. |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
50594-66-6 (Parent) |
Vida útil |
Stable in acid and alkaline media, pH 3 to pH 9 (40 °C). /Acifluorfen/ |
Solubilidad |
In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C) Acetone >50%; benzene 1%; chloroform <1%; carbon tetrachloride <1%; dimethyl formamide >50%; dimethyl sulfoxide >50%; ethanol >50%; ethyl acetate >50%; hexane <1%; methanol >50%; methylene chloride <1%; xylene <1%. (all at 25 °C) In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid acifluorfen acifluorfen, calcium salt acifluorfen, potassium salt acifluorfen, sodium salt Blazer RH 6201 RH-6201 scifluorfen |
Presión de vapor |
1.3X10-3 mPa. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
